Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane typically involves the reaction of an appropriate organotin reagent with a suitable organic substrate. One common method is the reaction of trimethyltin chloride with 2-methyl-6-phenylhex-2-en-5-yn-3-yl lithium or Grignard reagent under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Mechanism of Action
The mechanism of action of Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Trimethyltin chloride
- Trimethyltin hydride
- Triphenyltin chloride
Uniqueness
Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane is unique due to its specific structure, which combines a trimethylstannyl group with a phenyl-substituted hexenynyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
820250-83-7 |
---|---|
Molecular Formula |
C16H22Sn |
Molecular Weight |
333.1 g/mol |
IUPAC Name |
trimethyl-(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane |
InChI |
InChI=1S/C13H13.3CH3.Sn/c1-12(2)8-6-7-11-13-9-4-3-5-10-13;;;;/h3-5,9-10H,6H2,1-2H3;3*1H3; |
InChI Key |
QAPMTCLXZGZCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CC#CC1=CC=CC=C1)[Sn](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.